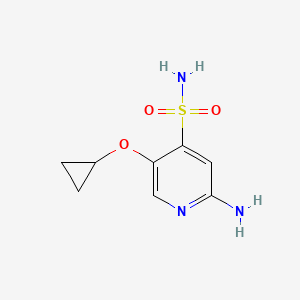![molecular formula C17H13N3O3S B14806935 4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B14806935.png)
4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound with the molecular formula C₁₇H₁₃N₃O₃S It is characterized by the presence of a thiazole ring, a hydrazone linkage, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate typically involves the reaction of 4-oxo-1,3-thiazole-2-carbohydrazide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4-oxo-1,3-thiazole-2-carbohydrazide and its subsequent reaction with benzaldehyde derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains. Its ability to inhibit microbial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are of particular interest for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and hydrazone linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
- **[4-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] acetate
- **[4-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] propionate
Uniqueness
Compared to similar compounds, [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate exhibits unique properties due to the presence of the benzoate group, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring robust chemical performance.
Properties
Molecular Formula |
C17H13N3O3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C17H13N3O3S/c21-15-11-24-17(19-15)20-18-10-12-6-8-14(9-7-12)23-16(22)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20,21)/b18-10+ |
InChI Key |
GBYCUGAUHRQUOS-VCHYOVAHSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, (1S,4R)-](/img/structure/B14806852.png)
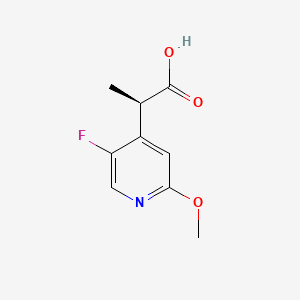
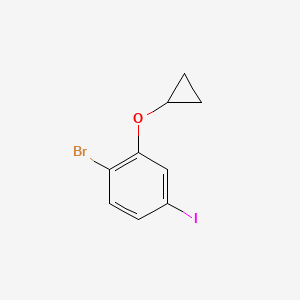
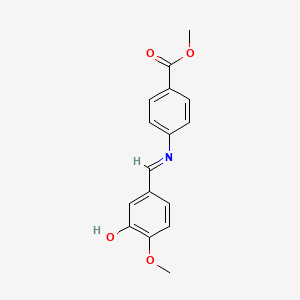
![Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate](/img/structure/B14806866.png)

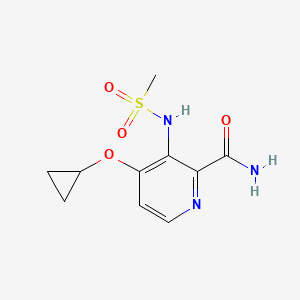
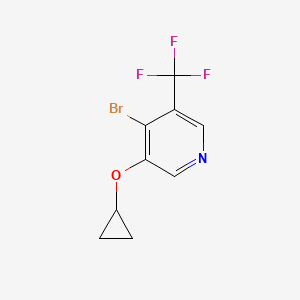
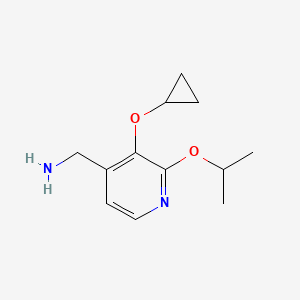
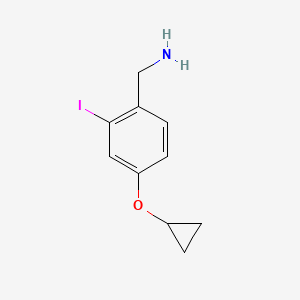
![2-[(2-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B14806912.png)
![(13S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14806914.png)

